Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-4-18-11(17)7-5(2)6(3)19-10(7)13-8(15)9(16)14-12/h4,12H2,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKWIAWYZPCADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139056 | |
| Record name | Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851288-82-9 | |
| Record name | Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851288-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2-hydrazinyl-2-oxoacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with hydrazine to introduce the hydrazinecarbonyl group. Finally, formamide is added to complete the synthesis, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s thiophene core makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 851288-82-9 .
- Molecular Formula : C₁₁H₁₅N₃O₄S.
- Molecular Weight : 285.32 g/mol .
- Structure: Features a hydrazinecarbonyl formamido group (-NH-C(O)-NH-NH₂) at the 2-position of a 4,5-dimethylthiophene-3-carboxylate scaffold.
The parent compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is a common precursor for thiophene-based derivatives (e.g., via Gewald’s reaction) .
Comparison with Structurally Similar Compounds
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
Key Examples :
Structural Differences :
- Substituent: Cyanoacrylamido group (-NH-C(O)-CH=C(CN)-Ar) vs. hydrazinecarbonyl formamido in the target compound.
- Reactivity: The cyano group in these derivatives facilitates Knoevenagel condensation with benzaldehydes, enabling π-conjugation for antioxidant activity .
Bioactivity :
- Antioxidant: Phenolic derivatives (e.g., 3d) show >70% radical scavenging in DPPH/NO assays.
- Anti-inflammatory : 70.2–83.1% inhibition of carrageenan-induced paw edema, comparable to diclofenac (85%) .
Comparison: The hydrazinecarbonyl group in the target compound may offer distinct hydrogen-bonding interactions for enzyme targeting, whereas cyanoacrylamido derivatives prioritize electron-withdrawing effects for redox activity.
Sulfonamide Hydrazones ()
Examples :
Structural Differences :
- Core : Benzene-sulfonamide vs. thiophene-carboxylate.
- Functional Group : Hydrazone (-NH-N=C-Ar) vs. hydrazinecarbonyl formamido (-NH-C(O)-NH-NH₂).
Applications : Sulfonamide hydrazones are studied for antimicrobial and carbonic anhydrase inhibition, leveraging the sulfonamide moiety’s pharmacophore .
Comparison : The thiophene core in the target compound may enhance membrane permeability compared to rigid benzene rings, while the hydrazinecarbonyl group offers greater nucleophilicity than hydrazones.
Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS 67318-08-5)
Structural Differences :
- The ethoxy-oxoacetamido group lacks the hydrazine (-NH-NH₂) moiety, reducing hydrogen-bonding capacity but increasing lipophilicity.
Applications : Likely explored for esterase-sensitive prodrugs due to the ethoxy group’s hydrolytic susceptibility.
Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 299405-12-2)
Structural Differences :
Applications : Halogenated analogs are often used in cross-coupling reactions (e.g., Suzuki) for drug diversification.
Biological Activity
Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNOS. Its structure features a thiophene ring substituted with a hydrazinecarbonyl formamido group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with thiophene carboxylic acids. The process can be optimized by varying reaction conditions to enhance yield and purity.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. A study synthesized various hydrazide-based compounds and tested them against multiple human cancer cell lines, including ovarian and colorectal cancers. Notably, some derivatives demonstrated IC values in the sub-micromolar range, indicating potent cytotoxicity against these cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | SKOV-3 | <1 | Induces ROS production |
| 12 | HCT116 | <1 | Interrupts cell cycle progression |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Reactive Oxygen Species (ROS) : Studies have shown that certain derivatives can induce ROS in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Flow cytometric studies indicated that these compounds can disrupt normal cell cycle progression in cancerous cells .
- Cytotoxicity : The compounds were observed to have a significant cytotoxic effect on various cancer cell lines, suggesting their potential as chemotherapeutics.
Case Studies and Research Findings
Several studies have focused on the biological activity of hydrazone derivatives similar to this compound:
- A study published in PubMed evaluated a series of hydrazide compounds for their cytotoxic effects on ovarian cancer models. The findings highlighted the importance of structural modifications in enhancing anticancer activity .
- Another investigation into the pharmacological properties of related compounds revealed their potential as enzyme inhibitors and their role in modulating oxidative stress within cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
